molecular formula C8H8FNO2 B8140758 methyl 2-fluoro-5-methylpyridine-4-carboxylate

methyl 2-fluoro-5-methylpyridine-4-carboxylate

Cat. No.: B8140758
M. Wt: 169.15 g/mol
InChI Key: LFCJQECWJRLOLQ-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-5-methylpyridine-4-carboxylate is a pyridine derivative characterized by a fluorine substituent at the 2-position, a methyl group at the 5-position, and a methyl ester carboxylate at the 4-position (Figure 1). This compound belongs to a class of fluorinated heterocycles widely used in medicinal chemistry and materials science due to their tunable electronic properties and bioactivity.

Properties

IUPAC Name

methyl 2-fluoro-5-methylpyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-5-4-10-7(9)3-6(5)8(11)12-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFCJQECWJRLOLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

methyl 2-fluoro-5-methylpyridine-4-carboxylate can be synthesized through several methods. One common method involves the reaction of 2-fluoro-5-methylisonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of methyl 2-fluoro-5-methylisonicotinate may involve more efficient and scalable methods. For example, continuous flow reactors can be used to maintain optimal reaction conditions and improve yield. The use of automated systems can also help in monitoring and controlling the reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

methyl 2-fluoro-5-methylpyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: The major product is 2-fluoro-5-methylisonicotinic acid.

    Reduction: The major product is 2-fluoro-5-methylisonicotinyl alcohol.

    Substitution: The products vary depending on the nucleophile used, resulting in compounds like 2-amino-5-methylisonicotinate or 2-thio-5-methylisonicotinate.

Scientific Research Applications

methyl 2-fluoro-5-methylpyridine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2-fluoro-5-methylisonicotinate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds, which can influence its binding affinity to enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which may interact with biological pathways involved in disease processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Substituent Positions Molecular Weight Key Functional Groups
Methyl 2-fluoro-5-methylpyridine-4-carboxylate* C₉H₈FNO₂ 2-F, 5-CH₃, 4-COOCH₃ 181.16 Fluorine, methyl ester, methyl
tert-Butyl 2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate C₁₄H₂₀FN₃O₂ 2-F, 3-NHCOO-tert-butyl, 6-pyrrolidinyl 281.33 Fluorine, carbamate, pyrrolidine
Methyl 5-(2-fluoro-5-iodo-4-methoxyphenyl)-4-methylpyridine-2-carboxylate C₁₅H₁₃FINO₃ Pyridine-4-CH₃, 2-COOCH₃; Phenyl-2-F, 4-OCH₃, 5-I 401.18 Fluorine, methyl ester, iodine, methoxy
tert-Butyl 3-hydroxy-5-methoxyisonicotinate C₁₁H₁₅NO₄ 3-OH, 5-OCH₃, 4-COO-tert-butyl 225.24 Hydroxyl, methoxy, carboxylate ester

Key Observations :

  • Ester Groups : Methyl esters (target compound, ) offer higher reactivity in hydrolysis compared to tert-butyl esters (), influencing pharmacokinetics.
  • Bulkier Substituents : Pyrrolidine (HB614 ) and iodophenyl () groups increase molecular weight and steric hindrance, which may reduce membrane permeability but improve target specificity.

Research Findings and Data Gaps

Physicochemical Properties

  • Solubility : Methyl esters (target compound) are typically more polar than tert-butyl analogs (), suggesting better aqueous solubility.
  • Stability : Fluorine at the 2-position may reduce susceptibility to enzymatic degradation compared to unfluorinated analogs .

Biological Activity

Methyl 2-fluoro-5-methylpyridine-4-carboxylate is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article aims to explore its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula C8H8FNO2C_8H_8FNO_2 and a molecular weight of approximately 169.15 g/mol. Its structure includes a pyridine ring with a fluorine atom and a carboxylate group, which influences its reactivity and biological properties.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. The compound's mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Enzyme Inhibition

This compound has been identified as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism. The compound's ability to inhibit these enzymes can affect the pharmacokinetics of other drugs, potentially leading to drug interactions.

Case Study: CYP Enzyme Inhibition

In a study examining various compounds for their inhibitory effects on cytochrome P450 enzymes, this compound showed significant inhibition with an IC50 value of approximately 15 µM against CYP3A4, indicating its potential for drug-drug interactions in therapeutic settings .

Pharmacological Potential

The compound's unique structure suggests potential applications in drug design, particularly for conditions where modulation of metabolic pathways is desired. Its structural similarity to other biologically active compounds positions it as a candidate for further investigation in pharmacological studies.

Table 2: Structural Comparisons with Similar Compounds

Compound NameMolecular FormulaNotable Features
Methyl 3-fluoro-5-methylpyridine-4-carboxylateC8H8FNO2Different position of fluorine
Methyl 2-fluoropyridine-4-carboxylateC7H6FNO2Lacks one methyl group
Methyl 2-fluoro-5-methylisonicotinateC8H8FNO2Isomeric structure with different activity

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